3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. These compounds have been studied for their potential biological activities, including antimicrobial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidin-4(3H)-one derivatives with 4-fluorophenyl compounds under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines .
Scientific Research Applications
3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitubercular activities.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for various biological activities.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thieno[2,3-d]pyrimidin-4(3H)-ones .
Properties
CAS No. |
618427-52-4 |
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Molecular Formula |
C18H17FN2O2S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17FN2O2S2/c1-4-21-17(23)15-10(2)11(3)25-16(15)20-18(21)24-9-14(22)12-5-7-13(19)8-6-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
DAECZYZDWBPSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2C)C |
Origin of Product |
United States |
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